1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a halogenated aromatic compound, which means it contains a benzene ring (a type of aromatic compound) and halogen atoms (bromine, chlorine, and fluorine in this case).
Synthesis Analysis
The synthesis of an organic compound often involves various chemical reactions, including functional group transformations, carbon-carbon bond formations, and others. The specific synthesis pathway would depend on the starting materials and the desired product.Molecular Structure Analysis
Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are often used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can often be predicted based on its functional groups.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted based on the compound’s structure and functional groups.Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide information on safe handling and storage procedures.
Future Directions
This would involve predicting or suggesting potential applications or areas of study for the compound. This could be based on the compound’s properties, its biological activity, or other factors.
properties
IUPAC Name |
1-(2-bromoethyl)-2-chloro-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDPEFBTPCEHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695012 | |
Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |
CAS RN |
958027-89-9 | |
Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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